3-(Dimethylamino)-2'-hydroxychalcone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)-2’-hydroxychalcone is an organic compound belonging to the chalcone family, characterized by the presence of a dimethylamino group at the third position and a hydroxy group at the second position of the chalcone structure. Chalcones are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-2’-hydroxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an acetophenone derivative in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of 3-(Dimethylamino)-2’-hydroxychalcone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Dimethylamino)-2’-hydroxychalcone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chalcone into dihydrochalcones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Dihydrochalcones.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-(Dimethylamino)-2’-hydroxychalcone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-2’-hydroxychalcone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy group can donate hydrogen atoms to neutralize free radicals.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway.
Comparison with Similar Compounds
3-(Dimethylamino)-1-arylpropenones: Similar structure but different functional groups.
3-(Dimethylamino)-1-propylamine: Contains a dimethylamino group but lacks the chalcone structure.
2-Substituted 3-Dimethylaminopropenoates: Similar in terms of the dimethylamino group but different in overall structure.
Uniqueness: 3-(Dimethylamino)-2’-hydroxychalcone stands out due to its unique combination of the dimethylamino and hydroxy groups, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
CAS No. |
94094-57-2 |
---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
(E)-3-[3-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H17NO2/c1-18(2)14-7-5-6-13(12-14)10-11-17(20)15-8-3-4-9-16(15)19/h3-12,19H,1-2H3/b11-10+ |
InChI Key |
RNCIXUYJQAYRIM-ZHACJKMWSA-N |
Isomeric SMILES |
CN(C)C1=CC=CC(=C1)/C=C/C(=O)C2=CC=CC=C2O |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C=CC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.